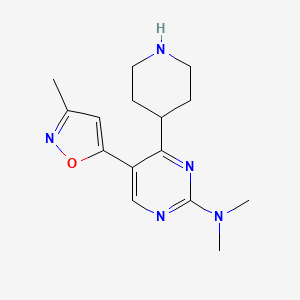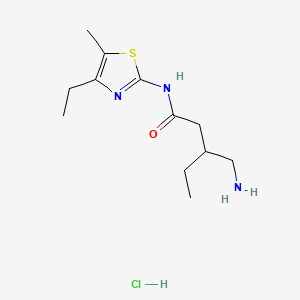
3-(aminomethyl)-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pentanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(aminomethyl)-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pentanamide hydrochloride is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pentanamide hydrochloride typically involves multi-step organic reactions. The starting materials might include a thiazole derivative and a pentanamide precursor. Common synthetic routes may involve:
Formation of the Thiazole Ring: This can be achieved through cyclization reactions involving sulfur and nitrogen-containing precursors.
Aminomethylation: Introduction of the aminomethyl group can be done using reagents like formaldehyde and ammonia or amines.
Amidation: The final step might involve the formation of the amide bond between the thiazole derivative and the pentanamide precursor.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the thiazole ring or the aminomethyl group.
Reduction: Reduction reactions might target the amide group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(aminomethyl)-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pentanamide hydrochloride may have various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible development as a pharmaceutical agent due to its thiazole moiety, which is known for antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Could be used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pentanamide hydrochloride would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The aminomethyl group might enhance binding affinity or specificity to the target.
Comparison with Similar Compounds
Similar Compounds
Thiazole: Basic structure with diverse biological activities.
Benzothiazole: Known for its antimicrobial and anticancer properties.
Thiazolidine: Used in the synthesis of various pharmaceuticals.
Uniqueness
3-(aminomethyl)-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pentanamide hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other thiazole derivatives.
Properties
Molecular Formula |
C12H22ClN3OS |
|---|---|
Molecular Weight |
291.84 g/mol |
IUPAC Name |
3-(aminomethyl)-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pentanamide;hydrochloride |
InChI |
InChI=1S/C12H21N3OS.ClH/c1-4-9(7-13)6-11(16)15-12-14-10(5-2)8(3)17-12;/h9H,4-7,13H2,1-3H3,(H,14,15,16);1H |
InChI Key |
HFJMHYZTDQWLHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=N1)NC(=O)CC(CC)CN)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chloro-1-(4-methoxy-2-methylphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12306917.png)
![1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B12306919.png)
![6-{[6-({[3,5-dihydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}oxan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl]oxy}-5-hydroxy-8-methoxy-2-methyl-4H-benzo[g]chromen-4-one](/img/structure/B12306923.png)
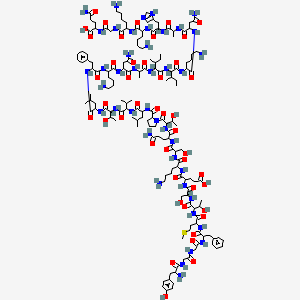
![rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-3,4-dimethylpyrrolidine-3-carboxylic acid, trans](/img/structure/B12306926.png)
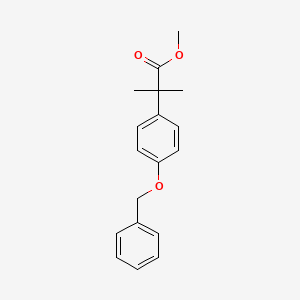

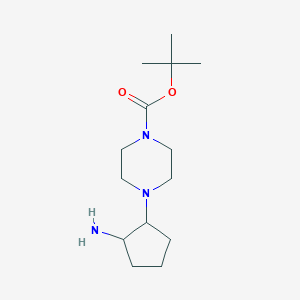
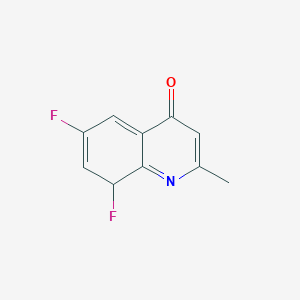
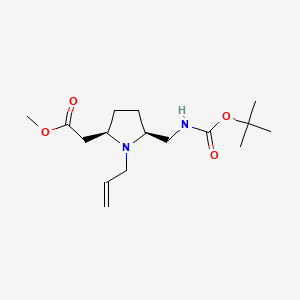
![Dichloro[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(S)-(-)-2-(alpha-methylmethanamine)-1H-benzimidazole]ruthenium(II)](/img/structure/B12306963.png)
